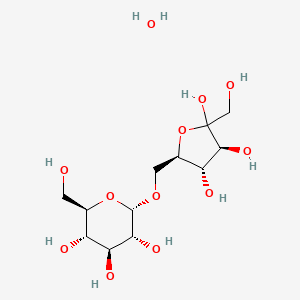
Ethyl hexadec-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl hexadec-2-enoate, also known as Ethyl (2E)-2-hexadecenoate, is a compound with the molecular formula C18H34O2 . It has an average mass of 282.461 Da and a mono-isotopic mass of 282.255890 Da . It is also known by other names such as (2E)-2-Hexadecenoic Acid Ethyl Ester .
Molecular Structure Analysis
The molecular structure of Ethyl hexadec-2-enoate consists of 18 carbon atoms, 34 hydrogen atoms, and 2 oxygen atoms . It has a double bond stereo .Physical And Chemical Properties Analysis
Ethyl hexadec-2-enoate has a density of 0.9±0.1 g/cm3, a boiling point of 357.2±11.0 °C at 760 mmHg, and a flash point of 183.3±6.7 °C . It has a molar refractivity of 87.3±0.3 cm3 . It has 2 H bond acceptors, 0 H bond donors, and 15 freely rotating bonds .Wissenschaftliche Forschungsanwendungen
Safety Assessment in Fragrance Material : Ethyl (E)hex-3-enoate has been evaluated for genotoxicity, repeated dose toxicity, reproductive toxicity, local respiratory toxicity, phototoxicity/photoallergenicity, skin sensitization, and environmental safety. It is not expected to be genotoxic and is below the threshold of toxicological concern for several endpoints, indicating its safety for use in fragrance materials (Api et al., 2020).
Crystal Packing Analysis : Ethyl (2Z)-2-cyano-3-[(4-ethoxyphenyl)amino]prop-2-enoate utilizes rare N⋯π and O⋯π interactions along with hydrogen bonds in its crystal packing, highlighting unique molecular interactions useful in materials science (Zhang et al., 2011).
Synthetic Chemistry and Iodocyclisation : Ethyl 2-hydroxyhex-5-enoate has been studied for iodocyclisation, yielding novel tetrahydrofurans and tetrahydropyrans, showcasing its potential in synthetic organic chemistry (Macritchie et al., 1998).
Precursors in Materials Science : Metal 2-ethylhexanoates and related compounds, including ethyl hexadec-2-enoate, are used as precursors in materials science, particularly in metal-organic frameworks, painting industries, and as catalysts for ring-opening polymerizations (Mishra et al., 2007).
Antibiotic Production in Microbiology : Ethyl (Z)-16-phenylhexadec-9-enoate, an analog of ethyl oleate, when added to cultures of Streptomyces cellulosae, led to the production of new polyene antibiotics with a truncated carbon side chain, indicating its role in antibiotic biosynthesis (Li et al., 1989).
Chemical Composition in Food Science : Ethyl hexanoate, a related compound, was found to be a major volatile component in fruits of Butia capitata, suggesting its significance in flavor and fragrance research (Aguiar et al., 2014).
Catalytic Synthesis in Organic Chemistry : Ethyl 2-oxo-4-arylbut-3-enoate's hydrogenation to ethyl 2-hydroxy-4-arylbutyrate is highly enantioselective, demonstrating its utility in the field of catalytic synthesis (Meng et al., 2008).
Sustainability in Chemical Processes : Ethyl 2-ethyl-1-hexanol, a related compound, has been used in sustainability metrics for the catalytic production of higher alcohols from ethanol, providing insights into environmentally sustainable chemical processes (Patel et al., 2015).
Eigenschaften
IUPAC Name |
ethyl hexadec-2-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H34O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20-4-2/h16-17H,3-15H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKKVQOAYYIWUKZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC=CC(=O)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H34O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl hexadec-2-enoate | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








